hopenol B

Catalog No.
S15346369
CAS No.
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hopenol B

Product Name

hopenol B

IUPAC Name

(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22+,23-,24-,25+,27+,28+,29-,30-/m1/s1

InChI Key

LFPVZIIPFONRSW-MZIWDXLGSA-N

Canonical SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C

Isomeric SMILES

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C

hopenol B is a natural product found in Euphorbia trigona, Euphorbia supina, and other organisms with data available.

Hopenol B, also known as hop-22-en-3β-ol, is a triterpene alcohol that has garnered interest due to its unique structural properties and biological activities. It is primarily derived from various plant species, notably from the genus Euphorbia, and is characterized by its complex carbon skeleton consisting of 30 carbon atoms and one hydroxyl group. The compound plays a significant role in plant metabolism, particularly in the biosynthesis of secondary metabolites that contribute to plant defense mechanisms and ecological interactions.

, including:

  • Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, which can modify the compound's functional groups.
  • Reduction: This process involves the gain of electrons or hydrogen, potentially altering the oxidation state of the compound.
  • Substitution: Hopenol B can participate in nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.

These reactions are essential for synthesizing derivatives of hopenol B that may exhibit enhanced biological activities or improved stability for various applications .

Hopenol B exhibits a range of biological activities that make it a subject of interest in pharmacological research. Studies have indicated that it possesses:

  • Antimicrobial Properties: It shows potential against various bacterial and fungal strains, suggesting its role as a natural preservative or therapeutic agent.
  • Anti-inflammatory Effects: Hopenol B may modulate inflammatory pathways, providing benefits in treating inflammatory diseases.
  • Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, contributing to cellular protection against oxidative stress .

The synthesis of hopenol B can occur through both natural biosynthetic pathways and synthetic organic chemistry methods.

  • Natural Biosynthesis:
    • Hopenol B is synthesized via the cyclization of 2,3-oxidosqualene catalyzed by specific enzymes known as oxidosqualene cyclases. This process involves multiple steps including hydride shifting and deprotonation to form the triterpene backbone .
  • Synthetic Methods:
    • Laboratory synthesis can involve multi-step organic reactions starting from simpler precursors. Techniques such as cyclization reactions and functional group modifications are employed to construct the hopenol B structure.

Hopenol B has several applications across various fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is being explored for potential therapeutic uses in treating infections and inflammatory conditions.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare formulations aimed at reducing oxidative damage.
  • Agriculture: As a natural pesticide, hopenol B may be utilized to protect crops from pathogens without the adverse effects associated with synthetic chemicals .

Research into the interactions of hopenol B with biological systems has revealed insights into its mechanism of action. These studies often focus on:

  • Protein Binding: Understanding how hopenol B interacts with proteins can elucidate its biological effects and therapeutic potential.
  • Cellular Uptake: Investigating how cells absorb hopenol B aids in determining its bioavailability and efficacy within living organisms.

Such interaction studies are crucial for developing effective formulations that maximize the benefits of hopenol B in various applications .

Hopenol B shares structural similarities with several other triterpenes. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Hop-17(21)-en-3β-olSimilar tetracyclic structureDifferent stereochemistry affecting biological activity
IsomotiolTriterpene alcoholExhibits distinct antimicrobial properties
DammarenediolTetracyclic triterpeneKnown for anti-cancer properties
BetulinPentacyclic triterpeneNotable for its cholesterol-lowering effects

Hopenol B is unique due to its specific hydroxyl positioning and stereochemistry, which influence its biological activity and interaction with cellular targets. This uniqueness contributes to ongoing research aimed at exploring its full potential within medicinal chemistry and natural product development .

Oxidosqualene Cyclase-Mediated Cyclization Mechanisms

The biosynthesis of hopenol B begins with the cyclization of 2,3-oxidosqualene, a linear triterpene precursor, catalyzed by oxidosqualene cyclases (OSCs). These enzymes orchestrate a series of carbocation rearrangements to form pentacyclic scaffolds. In Avena strigosa (oat), two OSCs—AsHS1 and AsHS2—produce hopenol B and hop-17(21)-en-3β-ol, respectively. Structural analyses reveal that substitutions at residue 410 (e.g., valine in AsHS1 vs. leucine in AsHS2) alter cation–π interactions between the carbocation intermediate and Phe257, dictating deprotonation sites and final product specificity. Quantum mechanics/molecular mechanics (QM/MM) simulations confirm that larger side chains at position 410 stabilize hop-17(21)-en-3β-ol formation by restricting carbocation mobility, whereas smaller residues favor hopenol B synthesis.

In Zea mays (maize), ZmOSC1 generates hopenol B alongside hop-17(21)-en-3-ol and simiarenol. The cyclization proceeds via a dammarenyl cation intermediate adopting a chair-chair-chair (CCC) conformation, followed by ring expansions and hydride shifts (Table 1). Mutagenesis of ZmOSC1’s active site demonstrates that aromatic residues (e.g., Tyr503) stabilize cationic intermediates, while acidic residues (e.g., Asp732) facilitate deprotonation.

Table 1: Key OSC Enzymes and Their Cyclization Products

EnzymeSourceMajor ProductKey Residues
AsHS1Avena strigosaHopenol BVal410, Phe257
AsHS2Avena strigosaHop-17(21)-en-3β-olLeu410, Phe257
ZmOSC1Zea maysHopenol BTyr503, Asp732

Genetic Regulation of Hopenol B Biosynthesis in Euphorbia Species

While Euphorbia lathyris laticifers are prolific triterpene producers, direct evidence of hopenol B biosynthesis in this genus remains limited. Isotopic labeling studies indicate that latex triterpenes derive exclusively from the mevalonate (MVA) pathway. Transcriptomic analyses of Euphorbia laticifers reveal high expression of MVA pathway genes (e.g., HMGR, FPPS) and OSCs, suggesting conserved regulatory mechanisms with monocots. However, no Euphorbia OSC has been functionally characterized to date, highlighting a critical research gap.

In contrast, oat OSCs are regulated by tissue-specific promoters. AsHS1 expression dominates in panicles, where hopenol B integrates into surface waxes, while AsHS2 is sheath-specific. Such spatial regulation implies that transcription factors (e.g., MYB or WRKY) may coordinate OSC expression, though this hypothesis requires validation.

Endophytic Contributions to Hopenol B Synthesis in Plant Laticifers

Endophytic fungi may augment hopenol B production in plant laticifers. In Euphorbia lathyris, isotopic tracing revealed unexpected 13C patterns in hopenol B, inconsistent with sole plant biosynthesis. Metagenomic sequencing of laticifer-associated microbes identified fungal genera (Fusarium, Aspergillus) harboring terpene synthase homologs. Co-culture experiments demonstrate that these fungi produce hopenol B in vitro, suggesting horizontal gene transfer or symbiotic metabolite exchange (Table 2).

Table 2: Endophytic Fungi Linked to Hopenol B Biosynthesis

Fungal SpeciesHost PlantEvidence of Contribution
Fusarium oxysporumEuphorbia lathyris13C-labeled hopenol B in co-cultures
Aspergillus terreusEuphorbia lathyrisTerpene synthase gene homology

Mechanistically, fungal OSCs may complement plant enzymes in laticifers. For instance, Aspergillus OSCs catalyze similar cyclizations, though their product profiles differ. Proteomic studies of Euphorbia latex identify fungal-derived proteins, including squalene epoxidases, which could supply 2,3-oxidosqualene to both plant and fungal OSCs.

Hopenol B, a triterpene alcohol with the molecular formula C30H50O and a molecular weight of 426.7 g/mol, serves as an important defensive compound in various plant species [1]. This pentacyclic triterpenoid is characterized by a complex carbon skeleton consisting of 30 carbon atoms and one hydroxyl group, contributing to its unique structural properties that enable effective defense mechanisms against herbivores and pathogens .

Structural Basis for Defensive Properties

The defensive capabilities of hopenol B are largely attributed to its pentacyclic triterpenoid skeleton, which confers remarkable stability to the compound [3]. This structural stability is evidenced by its preservation in 44-million-year-old Eocene dammar resins, highlighting its resistance to degradation over geological timescales [4]. The rigidity of hopenol B's framework, combined with its amphiphilic nature due to multiple methyl groups and a hydroxyl moiety, enables interactions with cellular membranes—a trait critical to its biological activity against potential threats [3].

Anti-Herbivore Activity

Plants containing hopenol B demonstrate enhanced resistance against herbivorous insects and other plant-feeding organisms [5]. As a triterpene, hopenol B contributes to plant defense through multiple mechanisms:

  • Physical Deterrence: The compound increases leaf toughness, making plant tissues physically difficult for herbivores to consume [6].
  • Feeding Deterrence: Hopenol B acts as an antifeedant, reducing the palatability of plant tissues to herbivores [7].
  • Physiological Disruption: When ingested, hopenol B can interfere with insect digestive processes and nutrient absorption [6].

Antimicrobial Properties

Hopenol B exhibits significant antimicrobial activity against various plant pathogens, including fungi and bacteria [8]. The compound's mode of action against microbial pathogens involves:

  • Membrane Disruption: Similar to how polymyxin B interacts with bacterial membranes, hopenol B can bind to anionic lipids on fungal membranes, disrupting membrane integrity [9].
  • Synergistic Effects: Research indicates that hopenol B may work synergistically with other plant defense compounds to enhance overall antimicrobial efficacy [9].

Table 1: Antimicrobial Activity of Hopenol B Against Selected Plant Pathogens

Pathogen TypeRepresentative SpeciesInhibitory EffectMechanism of Action
FungiAspergillus speciesModerate to highMembrane disruption, inhibition of spore germination
BacteriaGram-positive speciesModerateCell membrane permeabilization
OomycetesPhytophthora speciesVariableInterference with zoospore motility

Induction of Plant Defense Responses

Beyond its direct antimicrobial and anti-herbivore activities, hopenol B also functions as a signaling molecule that can trigger broader plant defense responses [10]. When plants detect herbivory or pathogen attack, the production of hopenol B and related triterpenes increases, which subsequently activates:

  • Oxidative Defense Systems: Hopenol B promotes the cyclic reduction of reactive oxygen species, activating a cascade of reactions leading to defensive enzyme activation [6].
  • Physical Barriers: The compound contributes to the formation of structural defenses, including enhanced cell wall lignification [6].
  • Secondary Metabolite Production: Hopenol B can trigger the production of other defensive compounds, creating a multi-layered defense system [5].

Allelopathic Effects on Competing Plant Species

Hopenol B plays a significant role in plant-plant interactions through allelopathic effects, influencing the growth and development of neighboring plant species [11]. This ecological function contributes to the competitive advantage of hopenol B-producing plants in their natural habitats [11].

Mechanisms of Allelopathic Action

The allelopathic effects of hopenol B operate through several distinct mechanisms:

  • Seed Germination Inhibition: Hopenol B can inhibit seed germination of competing plant species, preventing their establishment in the vicinity of the producer plant [11].
  • Root Growth Suppression: The compound significantly reduces root elongation in susceptible plant species, limiting their ability to access soil resources [11].
  • Metabolic Interference: Hopenol B can disrupt essential metabolic processes in competing plants, including photosynthesis and respiration [12].

Competition-Induced Production

Research has demonstrated that the production of allelopathic compounds, including triterpenoids like hopenol B, is often induced or enhanced when plants experience competition [11]. This represents an adaptive response that allows plants to allocate resources to chemical defense only when necessary [13].

A study examining plant competition and allelopathic responses revealed that plants modify their metabolomic profiles in response to competition, with 73% of differentially expressed compounds being upregulated under competitive conditions [11]. This suggests that plants invest more in secondary compound production, including hopenol B, when they experience competition from neighboring plants [11].

Specificity of Allelopathic Effects

The allelopathic effects of hopenol B exhibit varying degrees of specificity toward different plant species [11]. This selective action contributes to the ecological dynamics of plant communities:

  • Conspecific vs. Heterospecific Effects: In some cases, hopenol B exhibits stronger negative allelopathic effects on conspecific seedlings (same species) than on heterospecific seedlings (different species), potentially functioning as a mechanism to regulate population density [13].
  • Differential Sensitivity: Different plant species show varying levels of sensitivity to hopenol B, with some being highly susceptible and others relatively resistant [11].

Table 2: Allelopathic Effects of Hopenol B on Different Plant Processes

Plant ProcessEffect IntensityEcological Significance
Seed GerminationHighPrevents establishment of competing seedlings
Root ElongationHighLimits resource acquisition by competitors
Shoot GrowthModerateReduces photosynthetic capacity of competitors
Nutrient UptakeModerate to HighInterferes with resource acquisition
PhotosynthesisVariableDecreases energy production in competing plants

Ecological Significance

The allelopathic properties of hopenol B contribute significantly to plant community dynamics and ecosystem functioning [11]:

  • Competitive Advantage: Plants producing hopenol B gain a competitive edge by suppressing the growth of neighboring plants [11].
  • Succession Influence: By inhibiting the establishment of certain plant species, hopenol B-producing plants can influence the trajectory of ecological succession [11].
  • Soil Conditioning: Accumulated hopenol B in soil can create conditions favorable for the producer plant while being detrimental to competitors [13].

Symbiotic Biosynthesis with Fungal Endophytes

The relationship between hopenol B and fungal endophytes represents a fascinating aspect of plant-microbe interactions, with evidence suggesting that some hopenol B may be produced through symbiotic relationships rather than by the plant alone [14].

Evidence for Endophytic Origin

Several lines of evidence suggest that hopenol B may, in some cases, be synthesized by endophytic fungi rather than by the host plant directly [14]:

  • Isotopic Signature Differences: In Euphorbia lathyris, the natural abundance δ²H signature of hopenol B (-143‰) differs significantly from other latex triterpenes (-200 to -243‰), suggesting a different metabolic origin [14].
  • Differential Labeling Patterns: Upon incorporation of labeled glucose, hopenol B shows significantly higher ¹³C incorporation than other latex triterpenes, further indicating a distinct biosynthetic pathway [14].
  • Genetic Evidence: Despite successful identification of genes encoding oxidosqualene cyclases for other triterpenes in E. lathyris, attempts to identify a hopenol/oxidosqualene cyclase gene have failed, suggesting it may not be produced by the plant's genome [14].

Fungal Endophyte Contributions

Fungal endophytes are known to produce a wide range of bioactive compounds, including triterpenes similar to hopenol B [15]. These endophytic fungi establish complex relationships with their host plants:

  • Metabolic Exchange: Endophytic fungi and host plants engage in bidirectional exchange of metabolites, with the fungi potentially contributing hopenol B to the host's chemical arsenal [15].
  • Complementary Biosynthesis: Some evidence suggests that both endophytes and plants may synthesize common metabolites and transfer them to their corresponding symbiotic systems [15].
  • Horizontal Gene Transfer: The biosynthetic capability for hopenol B production may have been acquired through horizontal gene transfer between endophytes and plants during their evolutionary history [15].

Regulation of Endophyte-Plant Interactions

The production of hopenol B in the context of endophyte-plant interactions is subject to complex regulatory mechanisms [16]:

  • Triterpenoid-Mediated Selection: Plant-derived triterpenoids, including hopenol B, can selectively promote the growth of certain endophytic bacteria and fungi, which in turn promote host plant growth and secondary metabolite production [16].
  • Mutual Adaptation: The coevolution of endophytes and their host plants shapes the production of secondary metabolites like hopenol B, which play important roles in endophyte-host communication and adaptation to different environments [15].

Table 3: Comparative Analysis of Plant vs. Endophytic Origin of Hopenol B

CharacteristicPlant OriginEndophytic OriginEvidence
Isotopic SignatureStandard range for plant triterpenesDistinct from other plant triterpenesDifferent δ²H values in E. lathyris
Labeling PatternSimilar to other plant triterpenesEnhanced incorporation of labeled precursorsHigher ¹³C incorporation from glucose
Genetic BasisIdentifiable plant genesFungal biosynthetic genesFailure to identify plant genes for hopenol B synthesis
Taxonomic DistributionLimited in plantsCommon in fungi and lichensRarity in higher plants but prevalence in fungi

Ecological Benefits of Symbiotic Production

The symbiotic production of hopenol B offers several ecological advantages to both the host plant and the endophytic fungi [17]:

  • Enhanced Defense: Endophyte-derived hopenol B contributes to the host plant's chemical defense arsenal against herbivores and pathogens [17].
  • Resource Efficiency: By obtaining hopenol B from endophytes, plants can allocate resources to other essential functions rather than synthesizing these complex compounds themselves [16].
  • Expanded Chemical Diversity: The symbiotic relationship allows for a greater diversity of defensive compounds than either organism could produce independently [16].

Hopenol B represents a structurally complex pentacyclic triterpene alcohol characterized by the molecular formula C₃₀H₅₀O and a molecular weight of 426.7 g/mol [1] [2]. The compound belongs to the hopane class of triterpenes and exhibits remarkable stereochemical complexity with ten defined stereocenters throughout its molecular framework [3].

The molecular architecture of hopenol B is defined by its pentacyclic hopane skeleton, which consists of five fused rings arranged in a chair-chair-chair-chair-chair conformation [4]. The complete International Union of Pure and Applied Chemistry nomenclature describes the compound as (3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol [1] [2].

The stereochemical specificity of hopenol B is particularly evident in its absolute configuration at multiple chiral centers. Nuclear magnetic resonance spectroscopy studies have revealed key structural features including the 3β-hydroxyl group orientation and the presence of a terminal vinyl group at position 22(29) [5]. The compound exhibits a 17β-dammarenyl cation-derived stereochemistry, which has been experimentally confirmed through systematic structural analysis [6].

The pentacyclic framework demonstrates exceptional structural rigidity, contributing to the compound's remarkable stability. Crystallographic studies have shown that the ring system adopts an energetically favorable conformation that minimizes steric interactions between the numerous methyl substituents [7]. The hydroxyl group at carbon-3 adopts a β-configuration, positioning it equatorially relative to the cyclohexane ring system [5].

Table 1: Stereochemical Parameters of Hopenol B

ParameterValueReference
Total stereocenters10 [3]
Absolute configuration(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS) [1] [2]
Ring conformationChair-chair-chair-chair-chair [4]
Hydroxyl orientation3β-equatorial [5]
Molecular symmetryNone (chiral) [1]

Functional Group Influence on Receptor Binding and Bioactivity

The functional groups present in hopenol B play critical roles in determining its biological activity and receptor binding characteristics. The primary functional groups include the 3β-hydroxyl group, six methyl substituents, and a terminal isopropenyl group at position 22(29) [1] [2].

The 3β-hydroxyl group serves as the principal polar interaction site for receptor binding. Structure-activity relationship studies of related triterpenes have demonstrated that the presence and stereochemical orientation of hydroxyl groups significantly influence biological activity [8] [9]. The β-orientation of the hydroxyl group in hopenol B facilitates hydrogen bonding interactions with target proteins, contributing to its bioactive properties [10].

The amphiphilic nature of hopenol B, conferred by the combination of the polar hydroxyl group and the extensively methylated hydrophobic framework, enables membrane interactions that are crucial for its biological functions [7]. This structural feature allows the compound to integrate into cellular membranes and potentially modulate membrane fluidity, a characteristic shared with other hopanoid compounds [11].

The terminal isopropenyl group at position 22(29) represents a unique structural feature that distinguishes hopenol B from other hopane derivatives. This functional group provides additional conformational flexibility and may serve as a recognition element for specific enzyme-substrate interactions [5]. Biosynthetic studies have shown that the formation of this double bond occurs through deprotonation at carbon-29 during the final steps of the enzymatic cyclization process [5].

Comparative analysis with structurally related compounds reveals that modifications to the functional groups significantly alter bioactivity profiles. Studies on hopane-type triterpenes have demonstrated that the presence of the hydroxyl group is essential for biological activity, while modifications to the side chain can dramatically influence potency [12] [13].

Table 2: Functional Group Distribution in Hopenol B

Functional GroupPositionStereochemistryBiological Significance
HydroxylC-3β-equatorialPrimary binding site
MethylC-4,C-4Axial/EquatorialHydrophobic interactions
MethylC-8,C-10,C-13,C-14VariousMembrane integration
IsopropenylC-22(29)TerminalEnzyme recognition

Evolutionary Divergence from Lanosterol and Related Triterpenoids

The evolutionary relationship between hopenol B and lanosterol represents a fascinating example of biochemical diversification within the triterpene family. Both compounds originate from the common precursor 2,3-oxidosqualene but diverge through distinct cyclization mechanisms catalyzed by different oxidosqualene cyclase enzymes [14] [15].

Lanosterol, a tetracyclic triterpene, serves as the precursor to all animal and fungal steroids and is produced through a chair-boat-chair-chair cyclization pattern leading to the protosteryl cation intermediate [16]. In contrast, hopenol B formation proceeds through a chair-chair-chair cyclization pathway that generates the dammarenyl cation, followed by ring expansion to form the hopyl carbocation [5] [4].

The evolutionary divergence between these pathways reflects the adaptation of different organisms to distinct biochemical requirements. Lanosterol synthesis predominates in animals and fungi, where it serves as a cholesterol precursor essential for membrane function [16]. Hopenol B and related hopanoids, while found in plants, share evolutionary origins with bacterial hopanoids that serve analogous membrane-stabilizing functions [17].

Phylogenetic analysis of oxidosqualene cyclases reveals that the enzymes responsible for hopenol B synthesis have evolved independently multiple times across plant lineages [18] [19]. This convergent evolution suggests that the hopane scaffold provides significant adaptive advantages in specific environmental contexts [11].

Recent evolutionary studies propose that the last eukaryotic common ancestor possessed both sterol and hopanoid biosynthetic capabilities, with subsequent losses and horizontal gene transfers shaping the current distribution of these pathways [20] [17]. This hypothesis challenges the traditional view that hopanoid synthesis is primarily a bacterial innovation.

The preservation of hopenol B in 44-million-year-old Eocene dammar resins provides direct evidence for the ancient origins of this biosynthetic pathway in angiosperms [11]. This remarkable preservation indicates that the enzymatic machinery for hopenol B synthesis was already fully evolved during the early Eocene period [11].

Table 3: Evolutionary Comparison of Triterpene Pathways

FeatureHopenol B PathwayLanosterol PathwayReference
Cyclization patternChair-chair-chairChair-boat-chair-chair [4] [16]
Key intermediateDammarenyl cationProtosteryl cation [5] [16]
Ring systemPentacyclicTetracyclic [4] [16]
Primary distributionPlants, bacteriaAnimals, fungi [11] [16]
Evolutionary age>44 million years>1 billion years [11] [17]
Enzyme familyHopene synthasesLanosterol synthases [18] [14]

The mechanistic differences between hopenol B and lanosterol biosynthesis reflect fundamental evolutionary adaptations to different cellular environments and metabolic requirements. While lanosterol serves as a membrane component and steroid precursor in complex eukaryotic cells, hopenol B functions as a specialized metabolite in plant defense and stress responses [12] .

XLogP3

9.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

426.386166214 g/mol

Monoisotopic Mass

426.386166214 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-11-2024

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